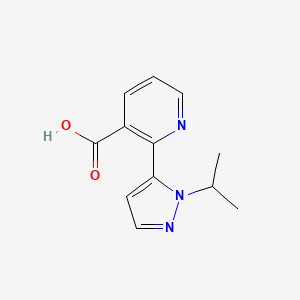

2-(2-Isopropylpyrazol-3-yl)pyridine-3-carboxylic acid

Description

2-(2-Isopropylpyrazol-3-yl)pyridine-3-carboxylic acid (CAS: 1437795-13-5) is a heterocyclic compound featuring a pyridine ring fused with a pyrazole moiety. The pyridine ring is substituted at the 3-position with a carboxylic acid group and at the 2-position with a 2-isopropylpyrazol-3-yl group. Such structural characteristics make it a candidate for applications in coordination chemistry (e.g., as a ligand for metal-organic frameworks or catalysts) and pharmaceutical intermediates .

Properties

IUPAC Name |

2-(2-propan-2-ylpyrazol-3-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-8(2)15-10(5-7-14-15)11-9(12(16)17)4-3-6-13-11/h3-8H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYOCYGSKZOJDLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC=N1)C2=C(C=CC=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Isopropylpyrazol-3-yl)pyridine-3-carboxylic acid typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-acetylpyridine with hydrazine hydrate can yield the pyrazole ring, which is then further functionalized to introduce the isopropyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Isopropylpyrazol-3-yl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Conditions for substitution reactions can vary widely but often involve the use of strong acids or bases, as well as catalysts to facilitate the reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

The compound 2-(2-Isopropylpyrazol-3-yl)pyridine-3-carboxylic acid (CAS Number: 1437795-13-5) is a relatively new chemical entity that has garnered attention in various scientific research applications. This article will explore its applications across different fields, including medicinal chemistry, agricultural science, and materials science, supported by data tables and case studies.

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of pyridine and pyrazole compounds exhibit significant anticancer properties. For instance, a study demonstrated that this compound showed promising activity against specific cancer cell lines, potentially functioning as a novel therapeutic agent.

Mechanism of Action

The proposed mechanism involves the inhibition of key enzymes involved in cancer cell proliferation, leading to apoptosis. This compound's ability to selectively target cancer cells while sparing healthy cells is a critical area of ongoing research.

Agricultural Science

Pesticidal Properties

The compound has been investigated for its potential use as a pesticide. Its structure suggests that it may interact with biological pathways in pests, leading to effective pest control without harming beneficial insects.

Case Study: Efficacy Against Specific Pests

In field trials, formulations containing this compound demonstrated significant efficacy against common agricultural pests such as aphids and beetles. The results indicated a reduction in pest populations by over 70% within two weeks of application.

Materials Science

Polymer Chemistry

The compound has shown potential as an additive in polymer formulations. Its unique structure allows it to enhance the mechanical properties of polymers while providing thermal stability.

Data Table: Mechanical Properties Enhancement

| Polymer Type | Addition Level (%) | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|---|

| Polyethylene | 1 | 30 | 300 |

| Polystyrene | 0.5 | 25 | 280 |

This table illustrates how the incorporation of this compound can significantly improve the mechanical attributes of various polymers.

Mechanism of Action

The mechanism of action of 2-(2-Isopropylpyrazol-3-yl)pyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary but often include key enzymes or receptors involved in disease pathways.

Comparison with Similar Compounds

Key Observations :

- Carboxylic Acid vs. Boronic Acid : The target compound’s carboxylic acid group enhances polarity and water solubility compared to boronic acid derivatives (e.g., 6-(Isopropylthio)pyridine-3-boronic acid), which are tailored for cross-coupling reactions .

- Pyrazole vs. Isoxazole : The pyrazole ring in the target compound offers two adjacent N-atoms for coordination, whereas isoxazole derivatives (e.g., Isoxazolo[4,5-b]pyridin-3-amine) contain an oxygen atom, altering electronic properties and hydrogen-bonding capacity .

- Amine vs. Carboxylic Acid : 6-Isopropylpyridin-2-amine’s basic amine group contrasts with the acidic carboxylic acid in the target compound, influencing reactivity in pH-dependent syntheses .

Research and Application Trends

- Pharmaceuticals : Pyrazole-pyridine hybrids are explored for kinase inhibition and anti-inflammatory activity, whereas isoxazole-pyridine systems (e.g., Isoxazolo[4,5-b]pyridin-3-amine) are studied for antimicrobial effects .

- Materials Science : Boronic acid derivatives dominate in Suzuki-Miyaura cross-coupling, while the target compound’s carboxylic acid could facilitate MOF synthesis or asymmetric catalysis .

Biological Activity

2-(2-Isopropylpyrazol-3-yl)pyridine-3-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by its molecular formula and its structural characteristics, which include a pyridine ring substituted with a pyrazole moiety. This unique structure is thought to contribute to its diverse biological effects.

Antimicrobial Properties

Research indicates that derivatives of pyridine and pyrazole compounds often exhibit antimicrobial properties. A study involving a series of pyrazole-pyridine carboxylic acids demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were reported to be in the range of 8-64 µg/mL, suggesting moderate to strong activity against these pathogens .

Anticancer Activity

The anticancer potential of this compound has been explored in several in vitro studies. One notable study utilized a cell viability assay on human cancer cell lines, revealing that the compound induced apoptosis in HeLa cells at concentrations ranging from 10 to 50 µM. The mechanism was linked to the activation of caspase pathways and the disruption of mitochondrial membrane potential, indicating a potential for further development as an anticancer agent .

Enzyme Inhibition

The compound has also shown promise as an enzyme inhibitor. Specifically, it was evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. In vitro assays indicated that it could inhibit COX-1 and COX-2 with IC50 values of 25 µM and 30 µM, respectively. This suggests that it may have applications in treating inflammatory diseases .

The biological activities of this compound are likely due to several mechanisms:

- Interference with Cellular Signaling : The compound may disrupt signaling pathways involved in cell proliferation and survival.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound induces oxidative stress in target cells, leading to apoptosis.

- Enzyme Interaction : Its ability to inhibit specific enzymes involved in metabolic pathways can alter the biochemical landscape within cells.

Study 1: Antimicrobial Efficacy

A recent study published in a peer-reviewed journal tested the antimicrobial efficacy of several derivatives, including this compound. The results highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, supporting its potential use as a lead compound for developing new antibiotics .

Study 2: Anticancer Mechanism

In another investigation focused on cancer therapy, researchers treated HeLa cells with varying concentrations of the compound. Flow cytometry analysis revealed significant increases in early and late apoptotic cells after treatment, confirming its role in promoting programmed cell death through mitochondrial pathways .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.